molecular formula C12H12O2 B14361656 4-Methoxy-1-(3-methylphenyl)but-2-yn-1-one CAS No. 91481-87-7

4-Methoxy-1-(3-methylphenyl)but-2-yn-1-one

Cat. No.: B14361656
CAS No.: 91481-87-7
M. Wt: 188.22 g/mol
InChI Key: DVYJGHJRGDKUOY-UHFFFAOYSA-N
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Description

4-Methoxy-1-(3-methylphenyl)but-2-yn-1-one is an organic compound with a unique structure that includes a methoxy group, a methylphenyl group, and a but-2-yn-1-one backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxy-1-(3-methylphenyl)but-2-yn-1-one typically involves the alkylation of a methoxy-substituted benzene ring followed by the introduction of a but-2-yn-1-one moiety. Common reagents used in the synthesis include alkyl halides, base catalysts, and solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The process often includes purification steps such as recrystallization or chromatography to obtain the desired product with high purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon, resulting in the formation of alcohols or alkanes.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy or methylphenyl groups, often using reagents like sodium hydride or lithium diisopropylamide.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Palladium on carbon, hydrogen gas, mild temperatures.

    Substitution: Sodium hydride, lithium diisopropylamide, aprotic solvents.

Major Products:

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, alkanes.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Methoxy-1-(3-methylphenyl)but-2-yn-1-one has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Methoxy-1-(3-methylphenyl)but-2-yn-1-one involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzymes or the disruption of cellular processes, contributing to its biological effects.

Comparison with Similar Compounds

    1-(2-Methoxy-4-methylphenyl)ethan-1-one: Shares a similar methoxy and methylphenyl structure but differs in the ethanone backbone.

    4-Methoxymethoxy-1,4-diphenylbut-2-yn-1-ol: Contains a similar but-2-yn-1-ol backbone but with additional phenyl groups.

This comprehensive overview highlights the significance of 4-Methoxy-1-(3-methylphenyl)but-2-yn-1-one in various fields of research and industry. Its unique structure and reactivity make it a valuable compound for further exploration and application.

Properties

CAS No.

91481-87-7

Molecular Formula

C12H12O2

Molecular Weight

188.22 g/mol

IUPAC Name

4-methoxy-1-(3-methylphenyl)but-2-yn-1-one

InChI

InChI=1S/C12H12O2/c1-10-5-3-6-11(9-10)12(13)7-4-8-14-2/h3,5-6,9H,8H2,1-2H3

InChI Key

DVYJGHJRGDKUOY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C(=O)C#CCOC

Origin of Product

United States

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